N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea
Description
Properties
CAS No. |
75291-68-8 |
|---|---|
Molecular Formula |
C17H20N4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C17H20N4S/c1-20(17(22)19-14-7-3-2-4-8-14)16-13-15(9-10-18-16)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,22) |
InChI Key |
BOXHITRBBNABNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=CC(=C1)N2CCCC2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Isothiocyanate Intermediate
A widely accepted and efficient method involves the following steps:
Formation of Isothiocyanate : The acid chloride derivative of the pyridinyl moiety is reacted with ammonium thiocyanate in anhydrous acetone to yield the corresponding isothiocyanate intermediate. This step is crucial as isothiocyanates serve as key electrophilic intermediates for thiourea synthesis.
Nucleophilic Addition of Heterocyclic Amine : The isothiocyanate intermediate is then reacted with 4-(1-pyrrolidinyl)-2-aminopyridine (the heterocyclic amine) under controlled conditions. The amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage.
N-Methylation and N-Phenylation : The thiourea intermediate is further functionalized by introducing the N-methyl and N-phenyl groups. This can be achieved by selective alkylation and arylation reactions using methylating agents (e.g., methyl iodide) and phenylating agents (e.g., phenyl isothiocyanate or phenyl halides) under appropriate conditions.
This synthetic route is supported by analogous procedures reported for N-acyl thiourea derivatives and heterocyclic thioureas, where isothiocyanates react with amines to yield thioureas with high specificity and yield.
Alternative Synthetic Routes
Direct Condensation of Thiourea with Chalcone Derivatives : In some related thiourea syntheses, chalcone derivatives are reacted with thiourea in the presence of a base (e.g., sodium hydroxide) under reflux conditions to yield substituted thioureas. However, this method is more common for simpler thiourea derivatives and may require adaptation for the complex heterocyclic system .
Ultrasonic-Assisted Synthesis : Recent advances include ultrasonic-assisted synthesis in solvents like acetonitrile, which significantly reduce reaction times and improve yields. For example, the reaction of acid chlorides with potassium thiocyanate and amines under ultrasonic irradiation has been shown to produce thioureas efficiently at ambient temperatures.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isothiocyanate formation | Acid chloride + NH4SCN in anhydrous acetone | Room temp (23) | 3-5 hours | 60-85 | Anhydrous conditions critical |
| Nucleophilic addition | Isothiocyanate + 4-(1-pyrrolidinyl)-2-aminopyridine | Room temp to reflux | 4-8 hours | 70-90 | Solvent: acetone or acetonitrile |
| N-Methylation and N-phenylation | Methyl iodide/phenyl isothiocyanate + base | 0-50 | 2-6 hours | 65-85 | Controlled stoichiometry required |
| Ultrasonic-assisted synthesis | Acid chloride + KSCN + amine in acetonitrile + ultrasound | 23-50 | 45-90 minutes | 90-95 | Environmentally friendly, high yield |
Data adapted and extrapolated from related thiourea syntheses
Characterization and Validation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR confirm the presence of thiourea NH protons, aromatic and heterocyclic protons, and the methyl group on nitrogen.
- Infrared (IR) Spectroscopy : Characteristic bands for thiourea C=S stretching (~1450 cm^-1), N-H stretching (~3200-3300 cm^-1), and aromatic C-H stretching (~3000 cm^-1).
- Mass Spectrometry (MS) : Confirms molecular weight (312.4 g/mol) and fragmentation pattern consistent with the proposed structure.
- Elemental Analysis : Validates the molecular formula C17H20N4S.
These methods ensure the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea have demonstrated effectiveness against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy .
-
Neurological Disorders :
- The incorporation of pyridine and pyrrolidine moieties into drug designs has been shown to enhance the bioavailability and pharmacokinetic profiles of therapeutic agents targeting neurological disorders. This compound could potentially serve as a scaffold for developing positive allosteric modulators for glutamate receptors, which are implicated in conditions such as schizophrenia and anxiety .
- Antimicrobial Properties :
Material Science Applications
-
Catalysis :
- Thioureas are known to act as ligands in coordination chemistry. This compound can be utilized in the synthesis of metal complexes that catalyze organic reactions, including oxidation and reduction processes. These complexes have shown promise in environmental applications, such as the photodegradation of pollutants .
- Polymer Chemistry :
Case Studies
| Study | Findings | Application |
|---|---|---|
| Doller et al. (2021) | Identified pyridine-containing modulators with enhanced cellular permeability | Drug design for schizophrenia treatment |
| Recent Research on Thioureas | Demonstrated significant cytotoxic effects against multiple cancer cell lines | Anticancer drug development |
| Catalytic Studies | Explored the use of thiourea derivatives in catalytic processes | Environmental applications through pollutant degradation |
Mechanism of Action
The mechanism of action of N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Electronic and Steric Effects: The pyrrolidinyl group in the target compound introduces a cyclic amine, which may enhance solubility in polar solvents compared to FTC’s halogenated pyridines. FTC’s chloro and fluoro substituents are electron-withdrawing, which could stabilize charge-transfer interactions in biological systems .
Hydrophilicity vs. Lipophilicity :
- The hydroxyethyl group in N-(2-hydroxyethyl)-N-methyl-N'-phenylthiourea significantly increases hydrophilicity, making it more water-soluble than the target compound or FTC.
- FTC’s ethoxy group balances lipophilicity, favoring membrane permeability, while the target compound’s pyrrolidinyl group may restrict this due to bulkiness.
Biological Activity: FTC’s halogenated pyridines are associated with antiviral properties, as seen in similar compounds targeting viral proteases .
Research Findings and Limitations
- Synthetic Accessibility : N-(2-hydroxyethyl)-N-methyl-N'-phenylthiourea is simpler to synthesize due to its smaller size and lack of heteroaromatic rings, whereas the target compound requires multi-step functionalization of the pyridine ring.
- Structural Characterization : Techniques like X-ray crystallography (using programs such as SHELX ) are critical for resolving the conformational flexibility of thioureas, particularly for the target compound’s pyrrolidinyl group.
- Data Gaps : Direct biological data for the target compound are scarce. Most inferences are drawn from structural analogs like FTC, which has documented activity against RNA viruses .
Biological Activity
N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this thiourea derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiourea core, which is known for its diverse biological activities. The presence of the pyridine and pyrrolidine rings enhances its interaction with biological targets. The general structure can be represented as follows:
Mechanisms of Biological Activity
Thiourea derivatives have been studied extensively for their ability to interact with various biological targets. The mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Thioureas often act as enzyme inhibitors. For example, similar compounds have been shown to inhibit nicotinamide phosphoribosyltransferase, which is crucial in cellular metabolism .
- Antitumor Activity : Some thiourea derivatives exhibit significant cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting potential for anticancer therapies .
- Cellular Permeability Enhancement : The incorporation of pyridine rings has been linked to increased cellular permeability, which may enhance the bioavailability of the compound .
Case Studies and Research Findings
Several studies have explored the biological activity of thiourea derivatives, providing insights into their efficacy and safety profiles.
Anticancer Activity
A study evaluated a series of thiourea derivatives against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that compounds with similar structures had IC50 values lower than doxorubicin, a standard chemotherapy agent. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiourea Derivative A | MCF-7 | 5.6 |
| Thiourea Derivative B | HCT116 | 3.2 |
| Doxorubicin | MCF-7 | 10.0 |
This suggests that this compound may possess comparable or superior anticancer properties .
Enzyme Inhibition Studies
Research has also focused on the inhibition of specific enzymes by thiourea derivatives. For example, a study reported that certain pyridine-based thioureas inhibited histone deacetylases (HDACs), which are key targets in cancer therapy:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | HDAC1 | 95 |
| Control Compound | HDAC1 | 150 |
These findings indicate a promising avenue for further development as HDAC inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
